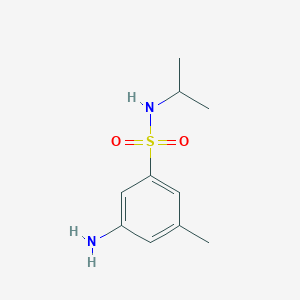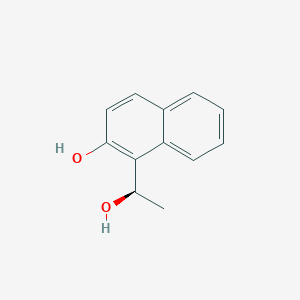
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a benzoxazole ring substituted with a 3,4-difluorophenyl group and an amine group at the 6th position. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3,4-difluoroaniline with salicylic acid derivatives under dehydrating conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products.
化学反応の分析
Types of Reactions
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or hydroxylated derivatives.
Reduction: Formation of amine derivatives or reduced benzoxazole rings.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
科学的研究の応用
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may inhibit a particular enzyme involved in disease progression.
類似化合物との比較
Similar Compounds
- 2-(3,4-Difluorophenyl)-1,3-benzoxazol-5-amine
- 2-(3,4-Difluorophenyl)-1,3-benzoxazol-7-amine
- 2-(3,4-Difluorophenyl)-1,3-benzothiazol-6-amine
Uniqueness
2-(3,4-Difluorophenyl)-1,3-benzoxazol-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3,4-difluorophenyl group can enhance its binding affinity to certain targets and improve its stability compared to other benzoxazole derivatives.
特性
分子式 |
C13H8F2N2O |
|---|---|
分子量 |
246.21 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)-1,3-benzoxazol-6-amine |
InChI |
InChI=1S/C13H8F2N2O/c14-9-3-1-7(5-10(9)15)13-17-11-4-2-8(16)6-12(11)18-13/h1-6H,16H2 |
InChIキー |
GAGUTEOWIADJBC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1C2=NC3=C(O2)C=C(C=C3)N)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl [1-(4-methoxyphenyl)-1-methyl-2-oxoethyl]carbamate](/img/structure/B13560033.png)


![(2S)-1-[3,5-bis(trifluoromethyl)phenyl]propan-2-ol](/img/structure/B13560049.png)
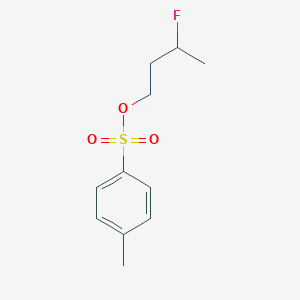

![1-[1-(3-Fluoro-4-methoxyphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560060.png)

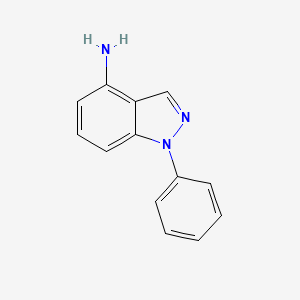
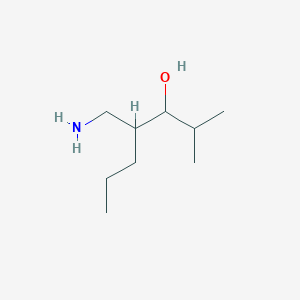
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-(hydroxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13560088.png)

